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Compound of Interest

Compound Name: Gefitinib Impurity 13

Cat. No.: B1427759 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Gefitinib Impurity 13, a known

process-related impurity and potential degradant of the anti-cancer agent Gefitinib. As a critical

aspect of pharmaceutical quality control, understanding the structure, origin, and analytical

methodologies for such impurities is paramount for ensuring the safety and efficacy of the final

drug product.

Chemical Identity and Structure
Gefitinib Impurity 13 is chemically identified as the deschloro analog of the parent molecule,

Gefitinib. In this impurity, the chlorine atom at the 3-position of the N-phenyl ring is absent.

IUPAC Name: N-(4-Fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine[1]

[2]

Synonyms: Gefitinib Deschloro Impurity[3]

CAS Number: 2254241-82-0[1][2]

The structural difference between Gefitinib and Impurity 13 is illustrated below. This seemingly

minor modification significantly alters the molecule's physicochemical properties and

underscores the need for strict control.
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Structural Comparison

Gefitinib

Gefitinib Impurity 13
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(3-morpholinopropoxy)quinazolin-4-amine
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(3-morpholinopropoxy)quinazolin-4-amine

Loss of Chlorine Atom
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Caption: Structural relationship between Gefitinib and Impurity 13.

Physicochemical Properties
The key physicochemical data for Gefitinib Impurity 13 are summarized in the table below.

This information is crucial for the development of analytical methods and for understanding its

behavior in formulation and stability studies.

Property Value References

Molecular Formula C22H25FN4O3 [1][2]

Molecular Weight 412.47 g/mol [1][2]

Appearance Off-white solid

Solubility Soluble in DMSO

Storage Condition 2-8 °C

Origin and Synthesis
Gefitinib Impurity 13 can arise during the synthesis of the Gefitinib Active Pharmaceutical

Ingredient (API) or as a degradation product.[3] Its formation is typically linked to the starting

materials used in the synthetic process.

Causality of Formation: The primary synthetic route for Gefitinib involves the coupling of a

quinazoline core with a substituted aniline. If the aniline starting material, intended to be 3-
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chloro-4-fluoroaniline, contains a significant amount of 4-fluoroaniline as an impurity, this will

lead to the formation of Gefitinib Impurity 13 alongside the main product.

The generalized synthetic pathway is depicted below.

Reactants
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Caption: Synthetic origin of Gefitinib Impurity 13.

Control of this impurity, therefore, hinges on the rigorous quality control of the 3-chloro-4-

fluoroaniline starting material.

Analytical Methodologies
The detection and quantification of Gefitinib Impurity 13 are critical for release testing and

stability monitoring of Gefitinib. High-Performance Liquid Chromatography (HPLC) is the most

common and effective technique for this purpose.[3]

Recommended HPLC Protocol
The following is a representative HPLC method. Note: This protocol is a guideline and must be

validated for its intended use.

1. Chromatographic Conditions:
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Parameter Recommended Setting Rationale

Column
C18 (e.g., 250 mm x 4.6
mm, 5 µm)

Provides excellent
hydrophobic retention and
separation for the
moderately polar Gefitinib
and its impurities.

Mobile Phase A
0.1% Trifluoroacetic Acid in

Water

TFA acts as an ion-pairing

agent to improve peak shape

for the basic amine moieties.

Mobile Phase B Acetonitrile

A common, effective organic

modifier for reversed-phase

chromatography.

Gradient Time (min) % B

0 20

25 70

30 70

31 20

35 20

Flow Rate 1.0 mL/min

Standard flow rate for a 4.6

mm ID column, balancing

analysis time and efficiency.

Column Temperature 30 °C

Ensures reproducible retention

times by controlling viscosity

and mass transfer kinetics.

Detector UV at 254 nm

Gefitinib and its impurities

possess strong chromophores,

making UV detection highly

sensitive at this wavelength.

| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
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2. System Suitability: Before sample analysis, the chromatographic system must be validated.

A standard solution containing Gefitinib and a known amount of Impurity 13 should be injected.

Resolution: The resolution between the Gefitinib peak and the Impurity 13 peak should be >

2.0.

Tailing Factor: The tailing factor for the Gefitinib peak should be ≤ 1.5.

Reproducibility: Replicate injections (%RSD of peak area) should be ≤ 2.0%.

3. Analytical Workflow:

Sample Preparation

1. Accurately weigh sample.
 2. Dissolve in Diluent (e.g., 50:50 ACN:Water).
 3. Sonicate to dissolve.
 4. Filter through 0.45 µm filter.

HPLC Analysis

1. Equilibrate system.
 2. Perform System Suitability Test (SST).
 3. Inject Blank, Standard, and Sample solutions.

Inject

Data Processing

1. Integrate chromatograms.
 2. Identify peaks by retention time.
 3. Calculate impurity percentage using Relative Response Factor (RRF), if known, or by area normalization.

Acquire Data

Reporting

1. Report % of Impurity 13.
 2. Compare against specification limits.
 3. Document all results and deviations.

Finalize Results

Click to download full resolution via product page
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Caption: Standard analytical workflow for impurity quantification.

Toxicological and Pharmacological Significance
While specific toxicological data for Gefitinib Impurity 13 is not extensively published in public

literature, it is a regulatory requirement to control any impurity in an API. The absence of the

chlorine atom may alter the molecule's interaction with its biological target, the Epidermal

Growth Factor Receptor (EGFR) tyrosine kinase.[4] It could potentially lead to reduced efficacy

or an altered side-effect profile. Therefore, its levels must be strictly controlled within the limits

defined by regulatory bodies like the ICH (International Council for Harmonisation).

Conclusion
Gefitinib Impurity 13 (N-(4-Fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-

amine) is a critical process-related impurity in the manufacture of Gefitinib. Its formation is

directly linked to the purity of the aniline starting material. Robust analytical methods, primarily

HPLC, are essential for its detection and quantification to ensure that the final drug product

meets the stringent quality, safety, and efficacy standards required for therapeutic use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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